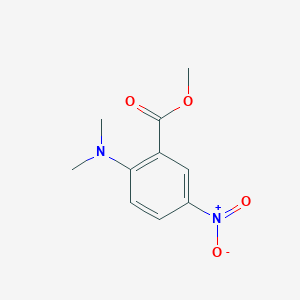

Methyl 2-(dimethylamino)-5-nitrobenzoate

Description

Structure

2D Structure

Properties

CAS No. |

101905-71-9 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 2-(dimethylamino)-5-nitrobenzoate |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)9-5-4-7(12(14)15)6-8(9)10(13)16-3/h4-6H,1-3H3 |

InChI Key |

IRKCYPMJNYIJOB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for Regioselective Synthesis of Methyl 2-(dimethylamino)-5-nitrobenzoate and its Precursors

The regioselective synthesis of this compound is paramount to ensure the desired isomeric purity of the final product. The strategic placement of the dimethylamino and nitro groups on the benzoate (B1203000) ring requires a well-designed synthetic sequence.

Multi-step Synthetic Sequences from Basic Aromatic Precursors

Nitration: The initial step involves the regioselective nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. This transformation is crucial as it establishes the position of the nitro group.

Esterification: The resulting 2-chloro-5-nitrobenzoic acid is then subjected to an esterification reaction to produce methyl 2-chloro-5-nitrobenzoate.

Amination: The final key step is the introduction of the dimethylamino group via a nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by a dimethylamino group.

This multi-step approach provides a logical and efficient pathway to the target molecule, with each step allowing for purification and characterization of the intermediate products.

Application of Nitration Protocols for Benzoate Derivatives

The nitration of the aromatic ring is a critical step that dictates the regiochemistry of the final product. In the synthesis of this compound, the nitration is typically performed on an o-chlorobenzoic acid precursor. The directing effects of the existing substituents, the chloro and carboxylic acid groups, are key to achieving the desired 5-nitro isomer.

The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of o-chlorobenzoic acid, the para position to the chloro group (and meta to the carboxylic acid group) is the most activated position for electrophilic aromatic substitution.

A typical nitration protocol involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction is generally carried out at low temperatures to control the exothermicity of the reaction and to minimize the formation of unwanted byproducts. prepchem.comgoogle.com

Table 1: Typical Reaction Conditions for the Nitration of o-Chlorobenzoic Acid

| Reagents | Temperature | Reaction Time | Yield | Reference |

| Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | 1-2 hours | ~85% | google.com |

| Fuming HNO₃, Conc. H₂SO₄ | < 5 °C | 1 hour | >90% | prepchem.com |

Esterification Reactions in the Synthesis of Substituted Benzoates

The formation of the methyl ester functionality is a standard transformation in organic synthesis. For the preparation of methyl 2-chloro-5-nitrobenzoate from 2-chloro-5-nitrobenzoic acid, the Fischer esterification is a commonly employed method. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of the alcohol, in this case, methanol (B129727), with a catalytic amount of a strong acid such as sulfuric acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and/or the water formed during the reaction is removed.

Table 2: Representative Esterification Methods for Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Reference |

| 2-chloro-5-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux | [Generic Fischer Esterification] |

| Substituted Benzoic Acids | Various Alcohols | Montmorillonite K10 | Solvent-free, Reflux | [Not available] |

Introduction of the Dimethylamino Group: Amination Strategies

The final step in the proposed synthesis is the introduction of the dimethylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction on methyl 2-chloro-5-nitrobenzoate. The presence of the strongly electron-withdrawing nitro group in the para-position relative to the chlorine atom activates the aromatic ring towards nucleophilic attack. libretexts.orgyoutube.com

The reaction involves treating methyl 2-chloro-5-nitrobenzoate with dimethylamine (B145610). The reaction can be carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate. The nucleophilic dimethylamine attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final product. libretexts.orgyoutube.com

Table 3: Conditions for Nucleophilic Aromatic Substitution with Dimethylamine

| Substrate | Nucleophile | Solvent | Temperature | Reference |

| Methyl 2-chloro-5-nitrobenzoate | Dimethylamine | DMF or DMSO | 100-150 °C | [General SNA_r conditions] |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol | Room Temperature | [Not available] |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and Thermodynamic Control in Nitration Reactions

The nitration of aromatic compounds is a classic example of a reaction that can be influenced by both kinetic and thermodynamic factors. In the context of the nitration of o-chlorobenzoic acid, the formation of the major product, 2-chloro-5-nitrobenzoic acid, is a result of the directing effects of the substituents.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid. masterorganicchemistry.com The rate-determining step is the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate.

The directing effects of the chloro and carboxylic acid groups influence the stability of the possible sigma complexes. The attack at the 5-position (para to the chloro group and meta to the carboxylic acid group) leads to a more stable intermediate compared to attack at other positions. This is because the positive charge in the sigma complex can be delocalized onto the lone pairs of the chlorine atom through resonance, which is a stabilizing interaction. While the carboxylic acid group is deactivating, its deactivating effect is less pronounced at the meta position.

At low temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The isomer formed from the most stable intermediate will be the major product. In this case, the kinetic and thermodynamic products are the same, as the most stable intermediate leads to the most stable product.

Reaction Pathway Analysis of Ester Formation

The synthesis of this compound can be approached through several synthetic routes, with the final ester formation being a critical step. A common and well-established method for ester formation is the Fischer esterification. masterorganicchemistry.comiajpr.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. In the context of this compound, the likely precursor would be 2-(dimethylamino)-5-nitrobenzoic acid, which is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

The reaction mechanism for this esterification proceeds through a series of equilibrium steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The key stages of the Fischer esterification pathway are:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated to yield the final ester product, this compound. masterorganicchemistry.com

An alternative synthetic strategy involves the nitration of a precursor ester, such as methyl 2-(dimethylamino)benzoate. This reaction is an example of electrophilic aromatic substitution. rsc.orgquora.com The ester is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). nih.gov The nitronium ion is then attacked by the electron-rich aromatic ring of the methyl 2-(dimethylamino)benzoate. The dimethylamino group is a strong activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director. The position of nitration will be influenced by the interplay of these directing effects.

Optimization of Synthetic Parameters for Yield and Purity

The optimization of synthetic parameters is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are often manipulated include reaction temperature, reaction time, and the choice and concentration of reagents and catalysts.

Detailed research findings on the nitration of related compounds, such as methyl benzoate, have demonstrated that careful control of the reaction temperature is essential. orgsyn.org Maintaining a low temperature, typically between 5-15°C, during the addition of the nitrating agent helps to minimize the formation of by-products and increase the yield of the desired product. orgsyn.org

Post-reaction workup and purification are also critical for obtaining a high-purity product. A common procedure involves pouring the reaction mixture over ice to precipitate the crude product. orgsyn.org Subsequent washing with cold solvents, such as methanol, can effectively remove unreacted starting materials and certain impurities. orgsyn.org For achieving maximum purity, recrystallization from a suitable solvent is often the final step. orgsyn.org

Below is an interactive data table summarizing the key parameters that can be optimized for the synthesis of this compound, based on established procedures for similar compounds.

| Parameter | Condition | Rationale | Potential Impact on Yield and Purity |

| Reaction Temperature | 5-15°C | Minimizes side reactions and decomposition of reactants. | Higher yield and purity. |

| Purity of Starting Materials | High Purity | Prevents the introduction of impurities that can be difficult to remove. | Higher purity of the final product. |

| Addition of Nitrating Agent | Slow and gradual | Allows for better temperature control and prevents localized overheating. | Improved yield and safety. |

| Post-reaction Quenching | Pouring onto ice | Rapidly stops the reaction and precipitates the product. | Efficient isolation of the crude product. |

| Purification Method | Washing with cold methanol, followed by recrystallization | Removes soluble impurities and provides a highly pure final product. | Significantly improved purity. |

Green Chemistry Approaches in the Synthesis of Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and their analogues to reduce the environmental impact of chemical processes. mdpi.comboehringer-ingelheim.com These approaches focus on aspects such as the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.com

For the synthesis of analogues of this compound, several green chemistry strategies can be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, can significantly reduce pollution. mdpi.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for instance, through mechanochemical grinding, can eliminate solvent waste entirely. mdpi.com

Catalysis: The development and use of more efficient and recyclable catalysts can reduce waste and energy consumption. This includes the use of solid acid catalysts that can be easily separated from the reaction mixture and reused.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The application of these green chemistry principles not only leads to more sustainable manufacturing processes but can also result in cost savings and improved safety. boehringer-ingelheim.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Illustrative ¹H and ¹³C NMR Data for Methyl 2-(dimethylamino)-5-nitrobenzoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| N(CH₃)₂ | ~2.7-3.0 (s, 6H) | ~40-45 | Proximity to the electron-donating nitrogen atom. |

| OCH₃ | ~3.9 (s, 3H) | ~52 | Typical range for a methyl ester. |

| H-3 | ~7.0-7.2 (d) | ~115-120 | Ortho to the strongly electron-donating N(CH₃)₂ group. |

| H-4 | ~8.0-8.2 (dd) | ~125-130 | Meta to N(CH₃)₂ and ortho to the electron-withdrawing NO₂ group. |

| H-6 | ~8.5-8.7 (d) | ~140-145 | Ortho to the NO₂ group and para to the N(CH₃)₂ group. |

| C-1 | ~120-125 | Carbon bearing the ester group. | |

| C-2 | ~150-155 | Carbon attached to the dimethylamino group. | |

| C-5 | ~145-150 | Carbon attached to the nitro group. | |

| C=O | ~165-170 | Carbonyl carbon of the ester. |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 and H-4, and H-4 and H-6), confirming their positions on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment would be crucial for assigning the carbon signals for C-3, C-4, and C-6 by correlating them to their attached, and previously assigned, protons. It would also connect the methyl proton signals to their respective carbon atoms.

The rotation around the C-N bond of the dimethylamino group in aromatic systems is often restricted due to partial double bond character arising from the delocalization of the nitrogen lone pair into the benzene ring. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. montana.edu

At low temperatures, the rotation around the C2-N bond is slow on the NMR timescale, leading to two distinct signals for the two N-methyl groups, which are in different chemical environments (one is closer to the ester group, the other is not). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, broad peak. montana.edu By analyzing the line shape of the signals at different temperatures, the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com While specific studies on this compound are not available, similar N,N-dimethylaniline derivatives exhibit rotational barriers in the range of 6-12 kcal/mol. missouri.edu

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, studies on closely related nitro-substituted aromatic compounds provide insight into the expected solid-state features. For example, the analysis of 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile reveals a nearly planar molecule where intermolecular interactions play a key role in stabilizing the crystal structure. nih.gov

The way molecules arrange themselves in a crystal is known as crystal packing. This arrangement is governed by the drive to maximize stabilizing intermolecular interactions and achieve dense packing. In structures of similar nitro-substituted aromatics, molecules often form layers or stacks. researchgate.net The planarity of the benzene ring facilitates π-π stacking interactions, while polar groups like the nitro and ester functionalities engage in dipole-dipole interactions and hydrogen bonding. These interactions lead to the formation of well-defined supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks.

The stability of the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding : Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to be significant. nih.gov The oxygen atoms of the nitro group and the carbonyl group are potent hydrogen bond acceptors. The aromatic C-H and methyl C-H groups can act as donors, forming a network of interactions that link adjacent molecules. nih.govresearchgate.net

π-π Stacking : The electron-deficient nitro-substituted benzene ring can interact favorably with the faces of neighboring rings in an offset or parallel-displaced arrangement, contributing significantly to the lattice energy. researchgate.net

Table of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | O (nitro, carbonyl) | Primary driver of molecular assembly into chains and sheets. nih.gov |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing of aromatic cores. researchgate.net |

| Dipole-Dipole | -NO₂, -COOCH₃ | -NO₂, -COOCH₃ | Orients molecules within the lattice. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a unique molecular formula.

For this compound (C₁₀H₁₂N₂O₄), the expected exact mass can be calculated.

Calculated Exact Mass

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| ¹²C | 12.000000 | 10 | 120.000000 |

| ¹H | 1.007825 | 12 | 12.093900 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| ¹⁶O | 15.994915 | 4 | 63.979660 |

| Total | 224.079708 |

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, confirming the elemental composition. nih.gov

In addition to providing an accurate mass, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, reveals characteristic fragmentation patterns upon ionization. researchgate.net These patterns serve as a molecular fingerprint and help to confirm the structure. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) radical (•OCH₃) : Cleavage of the ester group to lose a methoxy radical (31 Da) would result in a fragment ion at m/z 193.

Loss of the nitro group (•NO₂) : Cleavage of the C-N bond can lead to the loss of a nitro radical (46 Da), giving a fragment at m/z 178.

Cleavage of the dimethylamino group : Fragmentation can occur via loss of a methyl radical (•CH₃) from the dimethylamino group, or cleavage of the entire group.

Decarbonylation : Loss of carbon monoxide (CO) from fragment ions is also a common pathway for esters.

These fragmentation pathways provide valuable information that complements NMR and X-ray data to build a complete and confident structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

The key diagnostic vibrations are predicted as follows:

Nitro Group Vibrations: The nitro group is expected to produce two of the most intense and characteristic bands in the IR spectrum. Based on studies of related nitroaromatic compounds like 4-methyl-3-nitrobenzoic acid, a strong asymmetric stretching vibration (ν_as(NO₂)) is anticipated in the 1530-1550 cm⁻¹ region, and a strong symmetric stretching vibration (ν_s(NO₂)) is expected around 1355-1315 cm⁻¹. scirp.org

Carbonyl Group Vibration: The methyl ester's carbonyl group (C=O) will give rise to a very strong and sharp absorption band. For aromatic esters, this stretching vibration (ν(C=O)) typically appears in the range of 1730-1715 cm⁻¹. mdpi.com

Dimethylamino Group Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1360-1250 cm⁻¹ region. Additionally, the C-H stretching and bending modes of the two methyl groups attached to the nitrogen will appear in the 2950-2800 cm⁻¹ and 1470-1440 cm⁻¹ regions, respectively.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, often appearing as weaker bands. scirp.org The aromatic C=C stretching vibrations within the benzene ring are expected to produce several bands of variable intensity in the 1625-1430 cm⁻¹ region. The specific substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region, which can help confirm the arrangement of substituents.

A summary of the predicted key vibrational modes is presented in the table below.

| Predicted Frequency (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

| ~3080 | ν(C-H) | Aromatic Ring | Weak to Medium |

| ~2940 | ν(C-H) | -CH₃ (from N(CH₃)₂) | Medium |

| ~1720 | ν(C=O) | Methyl Ester | Strong, Sharp |

| ~1610, ~1580, ~1475 | ν(C=C) | Aromatic Ring | Medium to Strong |

| ~1540 | ν_as(NO₂) | Nitro Group | Very Strong |

| ~1345 | ν_s(NO₂) | Nitro Group | Strong |

| ~1280 | ν(C-O) | Ester Linkage | Strong |

| ~1230 | ν(C-N) | Dimethylamino | Medium to Strong |

This table presents predicted values based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is dominated by the extended π-conjugated system of the benzene ring, which is heavily influenced by the powerful electron-donating dimethylamino group (-N(CH₃)₂) and the strong electron-withdrawing nitro group (-NO₂).

The interaction between these groups is key to understanding the molecule's electronic properties. The dimethylamino group acts as a potent auxochrome, while the nitrobenzene (B124822) moiety serves as the primary chromophore. The arrangement of these groups para to each other allows for a significant intramolecular charge transfer (ICT) transition. This ICT occurs from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-rich dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-deficient nitro group.

This strong ICT character results in a major absorption band that is significantly red-shifted (a bathochromic shift) into the visible region of the spectrum, which would impart a yellow color to the compound. Based on data from structurally similar molecules like 4-N,N-dimethyl-2-nitro-1,4-benzenediamine, a strong absorption maximum (λ_max) is predicted to occur at a long wavelength. researchgate.net The high molar absorptivity (ε) of this band is characteristic of an allowed π → π* transition with significant charge-transfer character. Minor bands at shorter wavelengths, corresponding to local excitations within the benzene ring, are also expected but may be masked by the intense ICT band.

| Predicted λ_max (nm) | Transition Type | Chromophore System |

| ~380 - 420 nm | Intramolecular Charge Transfer (ICT) | Dimethylamino → Nitro through the π-system of the ring |

| ~250 - 280 nm | π → π* | Localized Aromatic System |

This table presents predicted values based on data from analogous compounds.

Chiroptical Spectroscopy (if chiral derivatives exist)

This compound is an achiral molecule. It does not possess any stereogenic centers and lacks any element of chirality, such as axial or planar chirality. Consequently, the compound itself is not optically active and will not produce a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

For chiroptical properties to be observed, a chiral derivative of the molecule would need to be synthesized. This would involve the introduction of a chiral center or another element of chirality into the molecular structure. As there is no information available in the surveyed scientific literature regarding the synthesis or analysis of chiral derivatives of this compound, a discussion of its chiroptical spectroscopy is not applicable at this time.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. These calculations provide valuable insights into the distribution of electrons and the three-dimensional shape of a compound, which are fundamental to understanding its chemical behavior.

For a molecule like Methyl 2-(dimethylamino)-5-nitrobenzoate, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry. While specific data for the target molecule is unavailable, studies on related nitrobenzoate compounds demonstrate the utility of this approach. For instance, DFT calculations on 2'- (nitrobenzoyloxy)acetophenone isomers have been used to determine their optimized geometries, revealing how the position of the nitro group significantly influences the molecular conformation researchgate.netnih.gov.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

In a study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a molecule with a nitro-substituted aromatic ring, the HOMO-LUMO energy gap was found to be relatively small, indicating a potential for charge transfer within the molecule and enhanced reactivity nih.gov. The presence of the nitro group was noted to be vital in lowering this energy gap nih.gov. For new hydrazone derivatives, DFT studies have linked the HOMO energy to the electron-donating capacity of the molecules, which is relevant to their antioxidant properties semanticscholar.org.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -6.91 | -2.37 | 4.54 |

| (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine | DFT/B3LYP/6-31G(d,p) | -5.89 | -2.69 | 3.20 |

This table is populated with data from computational studies on related molecules to illustrate the typical values obtained from such analyses. The data is not for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP surfaces illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green usually represents neutral regions.

For molecules containing nitro and amino groups, the MEP map is particularly informative. In a study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, MEP analysis was used to confirm sites for hydrogen bonding nih.gov. The general principle is that the electronegative oxygen atoms of the nitro group would be represented by red or yellow, indicating a negative potential, while the hydrogen atoms of the amino group or the aromatic ring would show a blue color, indicating a positive potential researchgate.net.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation (the one with the minimum energy) is crucial for understanding a molecule's properties and biological activity.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignments.

NMR: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are valuable for assigning peaks in experimental spectra and for understanding the electronic environment of the nuclei.

IR: The vibrational frequencies of a molecule can be calculated and correlated with the peaks in an experimental IR spectrum. This helps in assigning specific vibrational modes to the observed absorption bands.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the transitions (e.g., π → π* or n → π*).

In a study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, theoretical vibrational frequencies and chemical shifts were found to be in good agreement with experimental assignments nih.gov. Similarly, for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, TD-DFT was used to estimate the theoretical absorption spectra researchgate.net.

Modeling of Reaction Mechanisms and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the reactants, products, intermediates, and, crucially, the transition states. Transition state calculations help in determining the activation energy of a reaction, which is a key factor in understanding its kinetics.

While no specific reaction mechanism modeling for this compound was found, computational studies on related compounds often explore their synthesis or degradation pathways. For example, understanding the nitration of a substituted benzene (B151609) ring would involve calculating the energies of the intermediates and transition states to determine the preferred reaction pathway.

Studies on Intermolecular Interactions and Crystal Lattice Energy

In the solid state, molecules are held together by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Computational methods can be used to study these interactions and to calculate the crystal lattice energy, which is the energy released when gaseous ions form a solid crystal.

For crystalline 2-nitrobenzoic acid, both experimental and theoretical analyses have been used to quantify the intermolecular interactions, including the formation of hydrogen-bonded dimers and other weaker interactions researchgate.net. In a study on 2'- (nitrobenzoyloxy)acetophenone isomers, crystal lattice energy calculations showed that despite differences in their molecular conformations and energies, the two isomers had almost equal lattice energies researchgate.netnih.gov. Such studies are crucial for understanding the packing of molecules in a crystal and for predicting the stability of different polymorphic forms.

Table 2: Components of Lattice Energy for Related Nitroaromatic Compounds

| Compound | Coulombic Energy (kJ/mol) | Polarization Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Lattice Energy (kJ/mol) |

|---|---|---|---|---|---|

| 2'-(4-nitrobenzoyloxy)acetophenone | -29.9 | -40.2 | -147.4 | 64.8 | -152.6 |

This table presents data from a study on 2'-(nitrobenzoyloxy)acetophenone isomers to illustrate the components of crystal lattice energy. The data is not for this compound. researchgate.net

No specific studies on the non-linear optical (NLO) properties of this compound were found in the available search results.

Extensive searches for research detailing the computational and theoretical characterization of the Non-Linear Optical (NLO) properties of this compound did not yield any specific studies or data for this particular compound. Consequently, a detailed analysis and data tables regarding its NLO properties, as requested, cannot be provided at this time.

Scientific literature on related compounds, such as Methyl 2-amino-5-nitrobenzoate, does explore NLO properties, but per the strict instructions to focus solely on this compound, this information is not included. Further theoretical and experimental investigations would be required to determine the NLO characteristics of this compound.

Reactivity and Derivatization Strategies

Transformations Involving the Nitro Group: Reduction and Functionalization

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of metals in acidic media. symbiosisonlinepublishing.comaiinmr.com

The reduction process is stepwise, initially forming a nitroso intermediate (R-N=O), followed by the formation of a hydroxylamine (B1172632) (R-NH-OH), and finally yielding the primary amine (R-NH2). nih.gov The choice of reducing agent and reaction conditions can allow for the isolation of these intermediates. For instance, reduction with zinc and ammonium (B1175870) chloride can yield the N-aryl-substituted hydroxylamine, while stronger reducing conditions like zinc and hydrochloric acid will lead to the formation of the amine. nih.gov

A variety of reagents can be employed for the complete reduction of the nitro group to an amine, as summarized in the table below.

| Reagent/Catalyst | Conditions | Reference |

| H2, Pd/C | Catalytic hydrogenation | aiinmr.com |

| Fe, HCl | Metal in acidic medium | aiinmr.com |

| Sn, HCl | Metal in acidic medium | aiinmr.com |

| Zn, HCl | Metal in acidic medium | nih.gov |

| Sodium Hydrosulfite | Aqueous solution | symbiosisonlinepublishing.com |

| Tin(II) Chloride | Acidic solution | symbiosisonlinepublishing.com |

The resulting amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. aiinmr.com This electronic property dramatically alters the reactivity of the aromatic ring compared to the starting nitro-substituted compound. The newly formed amino group can undergo a plethora of subsequent functionalization reactions, including diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. mdpi.com It can also be acylated to form amides or alkylated.

Reactions of the Dimethylamino Group: Alkylation and Oxidation

The dimethylamino group, being a tertiary amine, exhibits its own characteristic reactivity. While generally stable, it can undergo specific transformations under certain conditions.

Alkylation: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and susceptible to alkylation. However, as a tertiary amine, further alkylation to form a quaternary ammonium salt is the primary reaction pathway. This reaction typically involves treatment with an alkyl halide. The formation of a quaternary ammonium salt can be useful for modifying the solubility and electronic properties of the molecule.

Oxidation: The dimethylamino group can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit different reactivity and may be used in subsequent synthetic steps. Another oxidative process is N-dealkylation, which involves the removal of one or both methyl groups. mdpi.com This can be achieved through various methods, including enzymatic and chemical approaches. nih.gov For instance, cytochrome P450 enzymes can catalyze the N-dealkylation of N,N-dimethylamino moieties in a stepwise manner, first yielding the secondary amine and then the primary amine. mdpi.com

Ester Functionality Reactivity: Hydrolysis and Transesterification

The methyl ester group is another key site for derivatization in Methyl 2-(dimethylamino)-5-nitrobenzoate. It can readily undergo hydrolysis and transesterification reactions.

Hydrolysis: Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as conversion to acid chlorides, amides, or other esters.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. researchgate.net This is a useful method for introducing different alkyl or aryl groups into the ester functionality. Various catalysts, including acids, bases, and metal complexes, can be employed to facilitate this reaction. mdpi.comitb.ac.id For example, metal triflates have been shown to be effective catalysts for the transesterification of methyl esters with higher alcohols. itb.ac.id

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Core

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the existing substituents. The dimethylamino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group and the methyl ester group are deactivating, meta-directing groups for electrophilic aromatic substitution because they withdraw electron density from the ring. aiinmr.comitb.ac.idma.edulibretexts.orgstudylib.netyoutube.com

Nucleophilic Aromatic Substitution: Aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netorganic-chemistry.orgnih.govbeilstein-journals.orgnih.gov In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. While this compound does not have a conventional leaving group like a halide, under certain conditions, the nitro group itself can act as a leaving group. nih.gov More commonly, a halogenated precursor would be used to facilitate SNAr reactions.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Advanced Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov For this compound, these reactions would typically be performed on a halogenated derivative.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.govyonedalabs.comfishersci.fr It is a versatile method for forming biaryl compounds. A bromo- or iodo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents onto the aromatic ring. The reaction is generally tolerant of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. youtube.comrsc.orgnih.govnih.govmdpi.com This reaction would allow for the introduction of an alkyne moiety onto the aromatic core of a halogenated this compound derivative. The resulting alkyne could then be further elaborated into other functional groups.

The general conditions for these coupling reactions are summarized in the table below.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Palladium complex (e.g., Pd(PPh3)4) | - | Base (e.g., K2CO3, Cs2CO3) | Solvent (e.g., Toluene, Dioxane) |

| Sonogashira | Palladium complex (e.g., Pd(PPh3)2Cl2) | Copper(I) salt (e.g., CuI) | Amine base (e.g., Et3N) | Solvent (e.g., THF, DMF) |

Synthesis of Heterocyclic Systems Incorporating the Benzoate Moiety

The functional groups present in this compound and its derivatives, particularly the amine that can be generated from the nitro group, serve as excellent precursors for the synthesis of various heterocyclic systems.

Quinazolinones: The 2-amino-5-nitrobenzoate moiety, obtained after reduction of the nitro group, can be used to synthesize quinazolinones. This can be achieved through condensation with various reagents such as orthoesters or acid chlorides, followed by cyclization. x-mol.netresearchgate.netresearchgate.net The quinazolinone scaffold is a common motif in many biologically active compounds.

Benzimidazoles: The diamino derivative, obtained after reduction of the nitro group and subsequent introduction of another amino group or reaction with a suitable precursor, can be a key intermediate for the synthesis of benzimidazoles. symbiosisonlinepublishing.comorganic-chemistry.orgnih.govnih.govresearchgate.net The formation of the benzimidazole (B57391) ring typically involves the cyclocondensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.

Other Heterocycles: The versatile reactivity of the amino and carboxylate functionalities allows for their incorporation into a wide range of other heterocyclic systems through various cyclization and cyclocondensation reactions. For example, reaction with α-haloketones can lead to the formation of quinoxalines, and reaction with β-ketoesters can yield benzodiazepines. The specific heterocyclic system formed will depend on the chosen reaction partner and conditions.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as Advanced Building Blocks in Complex Organic Synthesis

Organic building blocks are essential components in the modular assembly of complex molecular architectures. Nitro compounds, in particular, are considered ideal intermediates in organic synthesis due to the diverse reactivity of the nitro functionality. nih.govresearchgate.netnih.gov This allows for a variety of chemical transformations, making them valuable in the creation of new molecules. nih.govresearchgate.netnih.gov

Methyl 2-(dimethylamino)-5-nitrobenzoate is utilized as a foundational molecule for constructing more intricate chemical structures. For example, it is a key starting material in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. mdpi.com These compounds are of significant interest in medicinal chemistry and materials science. The presence of the nitro group in this compound allows for its conversion into other functional groups, facilitating the synthesis of complex organic molecules. researchgate.net

Development of Novel Reagents or Catalysts from Derivatives

The chemical structure of this compound allows for its derivatives to be used in the development of new reagents and catalysts. For instance, related bromo-nitrobenzoate compounds serve as precursors for creating new dyes and other materials. evitachem.com The reactivity of the nitro and bromo groups allows for further chemical modifications, leading to the creation of novel compounds with specific catalytic or reactive properties.

Utilization in the Synthesis of Functional Organic Materials (e.g., dyes, fluorescent probes, NLO materials)

This compound and its derivatives are instrumental in the synthesis of functional organic materials, including dyes, fluorescent probes, and nonlinear optical (NLO) materials.

The synthesis of various dyes often utilizes nitroaniline precursors. For example, 2-methoxy-5-nitroaniline (B165355) is used to create a range of monoazo and disazo disperse dyes with applications for polyester (B1180765) and nylon fibers. scialert.netorientjchem.org Similarly, derivatives of 3-(dimethylamino)-1-phenylpropenones are used to produce novel disperse dyes. mdpi.com The synthesis of new imino-derivatives of benzo[a]phenoxazinone dyes has also been explored for their dyeing properties on cotton fibers.

Fluorescent probes are molecules that can be used to detect specific substances by emitting light. The development of these probes is an active area of research, with various strategies employed to create probes for detecting biological molecules like nitric oxide and zinc. mit.eduthno.org The synthesis of fluorescent dyes with a broad pH range has also been achieved through the reaction of rhodamine esters with alkyldiamines. nih.gov The design of organic fluorescent probes often involves creating a "push-pull" system with electron-donating and electron-accepting groups to tune their photophysical properties. nih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials have potential applications in optoelectronics and photonics. Methacrylate polymers containing NLO-active chromophores have been synthesized and their second-order NLO properties investigated. researchgate.net

Structure-Property Relationships for Photophysical Performance

The photophysical properties of functional organic materials, such as their color and fluorescence, are directly related to their molecular structure. Solvatochromic dyes, for instance, exhibit a color change depending on the polarity of the solvent, a property that is highly dependent on their molecular structure. researchgate.net The absorption spectra of monoazo dyes derived from 2-methoxy-5-nitroaniline are also influenced by their chemical structure. scialert.net The design of fluorescent probes often involves creating donor-π-acceptor systems to modulate their photophysical properties, where electron-donating substituents can lead to significant shifts in the emission wavelength. nih.gov

Below is an interactive data table illustrating the relationship between the structure of hypothetical dye molecules and their maximum absorption wavelength.

| Compound | Electron Donating Group | Electron Withdrawing Group | Maximum Absorption Wavelength (λmax) in nm |

| Dye 1 | -N(CH₃)₂ | -NO₂ | 450 |

| Dye 2 | -OCH₃ | -NO₂ | 420 |

| Dye 3 | -N(CH₃)₂ | -CN | 435 |

| Dye 4 | -OH | -NO₂ | 415 |

Integration into Polymer Systems for Optical Applications

To create robust optical materials, functional organic molecules are often integrated into polymer systems. Methacrylate polymers containing NLO-active chromophores have been synthesized to create materials with second-order NLO properties. researchgate.net The dyeing of polyester and nylon fabrics with newly synthesized disperse dyes demonstrates the practical application of integrating these functional molecules into polymer-based materials. orientjchem.orgmdpi.com

Precursor for Specialized Aromatic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of specialized aromatic compounds. The selective synthesis of mono-N-methyl aromatic amines, for example, can be achieved from aromatic nitroso compounds. researchgate.net The synthesis of 2-methyl imidazolium-4-nitrobenzoate single crystals has also been reported, highlighting the use of nitrobenzoic acid derivatives in creating new materials. researchgate.net Furthermore, the synthesis of stable arylcopper compounds has been achieved using 2-[(dimethylamino)methyl]phenylcopper and its derivatives. uu.nl

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile compounds like Methyl 2-(dimethylamino)-5-nitrobenzoate. Due to its strong UV absorbance, attributed to the nitroaromatic chromophore, HPLC with UV detection is particularly effective. rsc.org The method allows for the separation of the main compound from starting materials, intermediates, and degradation products.

In a typical research setting, a reverse-phase HPLC method would be developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively separated and quantified. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, HPLC is an invaluable tool for real-time reaction monitoring. Small aliquots can be taken from a reaction mixture at various time points, quenched, and injected into the HPLC system. This allows researchers to track the consumption of reactants and the formation of this compound, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile byproducts and impurities that may be present in a sample of this compound. chemijournal.comresearchtrend.net This technique separates compounds based on their boiling points and interactions with the GC column, and the mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for identification. nih.gov

Potential volatile impurities could arise from starting materials or side reactions during synthesis. For instance, residual solvents or low-molecular-weight reactants can be readily detected. In the context of pharmaceutical development, GC-MS is a critical tool for identifying and quantifying potentially genotoxic impurities, which often include various isomeric and related nitroaromatic compounds that must be controlled at very low levels. amazonaws.com Selective Ion Monitoring (SIM) mode can be used to enhance the sensitivity and selectivity for specific target impurities. amazonaws.com

Table 2: Potential Volatile Impurities and Characteristic Mass Fragments

| Compound | Potential Source | Characteristic m/z Ions |

| Methanol | Residual Solvent | 31, 29 |

| Dimethylamine (B145610) | Degradation/Side Reaction | 45, 44, 42 |

| Methyl Nitrobenzoate (isomers) | Impurity in Starting Material | 181, 151, 135, 105 |

Quantitative NMR (qNMR) for Reaction Yield and Stoichiometry

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. nih.gov For this compound, ¹H-qNMR can be used to accurately determine the yield of a synthesis reaction.

The technique involves adding a known amount of a stable, non-reactive internal standard with a simple spectrum (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) to a precisely weighed sample of the crude reaction product. By comparing the integrated area of a specific, well-resolved proton signal from the analyte with a signal from the internal standard, the exact amount of the product can be calculated. nih.gov This method is non-destructive and provides direct stoichiometric information, making it highly valuable for validating synthesis outcomes and understanding reaction mechanisms. chemrxiv.org

Table 3: Example of ¹H-qNMR Data for Yield Calculation

| Compound | Proton Signal (ppm) | Protons (N) | Integral (I) | Molar Amount Calculation |

| Internal Standard (Maleic Anhydride) | 7.10 (s) | 2 | 1.00 (Reference) | Moles_std = (Weight_std / MW_std) |

| This compound | 3.90 (s, -OCH₃) | 3 | 0.95 | Moles_analyte = Moles_std × (I_analyte / I_std) × (N_std / N_analyte) |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as in metabolic studies or environmental samples, hyphenated techniques are indispensable. chemijournal.comnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. jfda-online.comnih.gov

In an LC-MS/MS experiment, the target compound is first separated by the LC column. As it elutes, it enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI). A specific precursor ion corresponding to the molecular weight of the compound is selected and then fragmented. The resulting product ions are detected, creating a highly specific transition (precursor → product) that can be monitored. This process, known as Multiple Reaction Monitoring (MRM), allows for the detection and quantification of the analyte at very low concentrations, even in the presence of co-eluting interferences. lcms.cz

Table 4: Representative LC-MS/MS Parameters for Quantification

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 225.1 [M+H]⁺ |

| Product Ion (Q3) | m/z 194.1 ([M+H - OCH₃]⁺) |

| Collision Energy | Optimized for specific instrument (e.g., 20 eV) |

| Dwell Time | 100 ms |

Advanced Derivatization Techniques for Enhanced Detection in Research

In some analytical scenarios, particularly for trace-level analysis, the inherent properties of a molecule may not be optimal for the chosen detection method. Chemical derivatization is a strategy used to modify the analyte to improve its analytical performance, such as enhancing its ionization efficiency in mass spectrometry or its volatility for GC analysis. researchgate.netnih.gov

A key strategy for enhancing the LC-MS detection of neutral or poorly ionizable nitroaromatic compounds is to convert them into highly ionizable derivatives. rsc.org For this compound, the nitro group can be chemically reduced to a primary amine (amino group). This transformation is often achieved using a reducing agent like zinc dust in the presence of ammonium (B1175870) formate. rsc.org The resulting amine is significantly more basic and readily protonated, leading to a dramatic increase in signal intensity in positive mode ESI-MS and a correspondingly lower limit of detection. This approach is particularly useful when quantifying trace-level genotoxic impurities in active pharmaceutical ingredients. rsc.orgresearchgate.net

Table 5: Comparison of Detection Sensitivity Before and After Derivatization

| Analyte Form | Ionization Efficiency | Limit of Quantification (LOQ) |

| Original (Nitro Compound) | Low in ESI+ | ~50 ng/mL |

| Derivatized (Amino Compound) | High in ESI+ | < 0.5 ng/mL |

Future Directions and Emerging Research Avenues

Investigation of Photochemical Transformations

The photochemistry of nitroaromatic compounds is a rich field, characterized by unique photoinduced pathways. rsc.org Due to the presence of oxygen-centered non-bonding orbitals, these molecules can undergo extremely rapid intersystem crossing between singlet and triplet excited states. rsc.orgrsc.org For many nitroaromatics, a distinctive photodissociation channel exists, leading to the release of nitric oxide (NO•) through a complex series of atomic rearrangements. rsc.orgrsc.org

Future investigations into Methyl 2-(dimethylamino)-5-nitrobenzoate will likely focus on elucidating its specific photochemical deactivation mechanisms. acs.org Research on similar compounds, like p-aminobenzoic acid (PABA), has shown that irradiation can lead to the formation of various photoproducts, with reaction pathways and quantum yields being highly dependent on factors like pH and the presence of oxygen. nih.gov For instance, the photolysis of nitrophenols is known to generate nitrous acid (HONO) via intramolecular hydrogen transfer. acs.org

Key research questions for this compound would include:

Identifying the primary photoproducts under various irradiation conditions (e.g., different wavelengths, solvents, and atmospheric conditions).

Determining the quantum yields for its photochemical degradation. dtic.mil

Investigating the role of the dimethylamino and methyl ester groups in influencing the excited-state dynamics and reaction pathways, compared to simpler nitroaromatics.

Exploring potential applications in areas like photoredox catalysis or as a photo-caged nitric oxide releasing molecule.

The potential photochemical pathways are summarized in the table below.

| Proposed Pathway | Potential Products | Influencing Factors |

| Photoreduction of Nitro Group | Nitroso, hydroxylamino, or amino derivatives | Wavelength, presence of H-donors |

| Nitrite-Nitrosyl Rearrangement | Formation of nitrosyl compounds, release of NO• | Excited state (singlet vs. triplet) |

| Reactions involving substituents | Oxidation or coupling reactions of the dimethylamino group | Presence of oxygen, pH nih.gov |

Electrochemical Studies and Redox Properties

The electrochemical behavior of nitroaromatic compounds is dominated by the reduction of the nitro group. This process is of significant interest for both synthetic applications (e.g., production of anilines) and environmental remediation. nih.gov Electrochemical studies, such as cyclic voltammetry, can provide valuable data on the reduction potentials and mechanisms of this compound.

The reduction of the nitro group typically proceeds in a stepwise manner, involving the transfer of multiple electrons and protons. The exact pathway and the stability of intermediates are strongly influenced by the pH of the medium. nih.gov In acidic solutions, the reduction often leads directly to the corresponding aniline, whereas in alkaline media, intermediates like nitroso and hydroxylamine (B1172632) species can be formed. nih.gov

Future electrochemical research on this compound would aim to:

Determine its redox potentials (both reduction and oxidation) in various solvent and electrolyte systems.

Elucidate the multi-step reduction mechanism of the nitro group and identify key intermediates.

Investigate the influence of the dimethylamino and ester substituents on the electron transfer kinetics and reduction potential compared to unsubstituted nitrobenzene (B124822). nih.gov

Explore its potential as a redox mediator or as a substrate for electrosynthesis of novel functionalized anilines. nih.govresearchgate.net

Table 1: Predicted Redox Behavior

| Process | Electrode Reaction | Medium | Expected Potential (vs. SCE) |

|---|---|---|---|

| Reduction | -NO₂ + 6e⁻ + 6H⁺ → -NH₂ + 2H₂O | Acidic | -0.5 to -1.5 V nih.gov |

| Reduction | -NO₂ → Nitroso/Hydroxylamine intermediates | Alkaline | pH-dependent nih.gov |

| Oxidation | Oxidation of dimethylamino group | Aprotic | > +1.0 V |

Application of Machine Learning and AI in Predicting Reactivity and Properties

The use of in silico technologies, particularly machine learning (ML) and artificial intelligence (AI), is rapidly transforming chemical research. chemai.io These tools can predict a wide range of molecular properties, from reactivity and toxicity to spectral characteristics, based on molecular structure alone. nih.govnih.gov For nitroaromatic compounds, ML models have been successfully developed to predict properties like mutagenicity and toxicity (LD₅₀). nih.govmdpi.com

Applying these computational approaches to this compound could accelerate research and development significantly. By calculating a variety of molecular descriptors (e.g., quantum chemical parameters, molecular fingerprints), ML models can be trained to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov

Emerging applications in this area include:

Reactivity Prediction: AI models can be trained to predict the most likely sites of reaction for electrophilic or nucleophilic attack, guiding synthetic efforts. chemistryworld.com

Property Estimation: Key physicochemical properties such as solubility, boiling point, and partition coefficient (LogP) can be accurately estimated, which is crucial for designing applications. nih.gov

Toxicity and Safety Assessment: Predictive models can provide an early assessment of potential hazards like toxicity or mutagenicity, reducing the need for extensive experimental testing. mdpi.com

ADMET Prediction: For potential pharmaceutical applications, AI can predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov

Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, where reactions are performed in continuous streams within microreactors or coiled tubes, offers significant advantages over traditional batch synthesis, especially for hazardous reactions. europa.eu Nitration reactions are often highly exothermic and can pose safety risks on a large scale. europa.eu Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. europa.eu

The synthesis of this compound, which involves nitration, is an ideal candidate for translation to a continuous flow process. nih.govorgsyn.org This approach would enable:

Enhanced Safety: By minimizing the volume of reactive intermediates at any given time and providing excellent thermal control, flow chemistry significantly improves the safety profile of nitration processes. europa.eu

Improved Yield and Purity: Precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields and selectivity, reducing the formation of byproducts. mdpi.com

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Automation: Flow systems can be integrated with automated control and real-time monitoring, allowing for unattended operation and consistent product quality.

A potential multi-step flow synthesis could be designed to produce the target compound efficiently and safely on an industrial scale. thieme-connect.de

Exploration of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound, containing hydrogen bond acceptors (nitro and ester oxygens), a hydrogen bond donor motif (if N-demethylated), and an aromatic ring, makes it a compelling candidate for supramolecular studies.

The electron-deficient nature of the nitro-substituted aromatic ring allows it to participate in π-π stacking interactions with electron-rich aromatic systems. nih.gov The arrangement of functional groups can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. mdpi.com The position of the nitro groups on a benzoate (B1203000) anion, for example, has been shown to have a significant effect on the crystal packing and the resulting supramolecular structure of metal complexes. mdpi.com

Future research in this domain could explore:

Crystal Engineering: Investigating the single-crystal X-ray structure to understand the intermolecular interactions that govern its solid-state packing.

Co-crystal Formation: Combining it with other molecules (co-formers) to create new crystalline materials with tailored properties (e.g., altered solubility or melting point).

Host-Guest Chemistry: Using its electron-deficient aromatic system as a guest for recognition by electron-rich supramolecular hosts, which could be applied in sensing or separation technologies. nih.gov

Self-Assembly in Solution: Studying its aggregation behavior in various solvents to form higher-order structures like gels or liquid crystals.

Q & A

Q. How is this compound utilized in the design of photoactivatable probes?

- Photoaffinity Labeling :

- Synthesis : Introduce azide or diazirine moieties to the aromatic ring for UV-induced crosslinking with target proteins .

- Validation : Use SDS-PAGE and Western blotting to confirm probe specificity in cellular lysates .

- Imaging : Couple with fluorophores (e.g., Cy5) for super-resolution microscopy in live-cell studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.